METHYL 3-TERT-BUTYLISOXAZOLE-5-CARBOXYLATE
Description
Significance of the Isoxazole (B147169) Nucleus in Contemporary Chemical Sciences
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry and drug discovery. nih.govnih.gov Its prevalence in a wide array of biologically active molecules underscores its importance as a privileged scaffold. nih.gov The unique electronic properties and structural rigidity of the isoxazole nucleus contribute to its ability to interact with various biological targets with high specificity. chemicalbook.com
The versatility of the isoxazole ring allows for the synthesis of a diverse library of derivatives with a broad spectrum of pharmacological activities. nih.govchemicalbook.com These include, but are not limited to, antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.gov The isoxazole moiety can act as a bioisostere for other functional groups, enhancing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), while also potentially reducing toxicity. chemicalbook.com
Several commercially successful drugs incorporate the isoxazole core, demonstrating its clinical significance. For instance, Valdecoxib, a non-steroidal anti-inflammatory drug (NSAID), and Leflunomide, an immunosuppressive disease-modifying antirheumatic drug (DMARD), both feature an isoxazole ring critical to their therapeutic effect. nih.gov The development of such drugs has spurred further investigation into novel synthetic methodologies for constructing and functionalizing the isoxazole scaffold. nih.gov
Below is an interactive data table summarizing the diverse biological activities associated with the isoxazole nucleus.
| Biological Activity | Therapeutic Area |
| Antimicrobial | Infectious Diseases |
| Anti-inflammatory | Inflammatory Disorders |
| Anticancer | Oncology |
| Antiviral | Infectious Diseases |
| Anticonvulsant | Neurology |
| Analgesic | Pain Management |
Research Trajectories of Methyl 3-tert-butylisoxazole-5-carboxylate and its Functionalized Derivatives
Detailed academic research focusing specifically on this compound is limited in currently accessible scientific literature. However, based on the established reactivity and synthetic utility of the isoxazole ring, several potential research trajectories for this compound and its derivatives can be postulated.
Synthetic Applications:
The ester functionality at the 5-position of this compound serves as a versatile handle for further chemical modifications. Potential research avenues could explore:
Amide Formation: Reaction of the ester with various amines to generate a library of isoxazole-5-carboxamides. These derivatives could be screened for a range of biological activities, given the prevalence of the amide bond in pharmaceuticals.
Reduction: Reduction of the ester to the corresponding alcohol, which can then be used in etherification or other functional group interconversion reactions to create novel derivatives.
Hydrolysis: Saponification of the ester to the carboxylic acid would provide a key intermediate for the synthesis of more complex molecules, including coupling with other bioactive scaffolds.
Medicinal Chemistry Explorations:
The tert-butyl group at the 3-position provides steric bulk, which can influence the binding of the molecule to biological targets. Research could be directed towards:
Structure-Activity Relationship (SAR) Studies: Synthesis of analogs with different substituents at the 3-position to probe the effect of steric and electronic properties on biological activity.
Bioisosteric Replacement: Replacing the tert-butyl group with other lipophilic moieties to optimize pharmacokinetic properties.
Properties
IUPAC Name |
methyl 3-tert-butyl-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-9(2,3)7-5-6(13-10-7)8(11)12-4/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPAIQCUBUFABI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578511 | |
| Record name | Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133674-39-2 | |
| Record name | Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Methyl 3 Tert Butylisoxazole 5 Carboxylate
Foundational Synthetic Routes to the Isoxazole (B147169) Core
The construction of the isoxazole ring can be achieved through several well-established synthetic approaches. The most prominent of these are 1,3-dipolar cycloadditions, condensation reactions of 1,3-dicarbonyl compounds with hydroxylamine (B1172632), and various heterocyclization strategies. researchgate.net
1,3-Dipolar Cycloaddition Reactions, including Nitrile N-Oxides
The 1,3-dipolar cycloaddition is one of the most powerful and widely utilized methods for synthesizing the isoxazole ring. researchgate.netnih.gov This reaction involves the [3+2] cycloaddition of a nitrile N-oxide, which acts as the 1,3-dipole, with a dipolarophile, typically an alkyne to yield an isoxazole or an alkene to yield an isoxazoline. researchgate.netyoutube.com The reaction is highly efficient and allows for the construction of a wide variety of substituted isoxazoles. nih.govnih.gov
Nitrile oxides are reactive intermediates that are often generated in situ to prevent their dimerization. nih.gov Common methods for their generation include the dehydrohalogenation of hydroximoyl halides using a base or the oxidation of aldoximes with oxidizing agents like sodium hypochlorite (B82951). nih.govresearchgate.net The subsequent cycloaddition with an alkyne proceeds to form the stable, aromatic isoxazole ring. youtube.com The regioselectivity of the cycloaddition, which determines the substitution pattern of the resulting isoxazole (e.g., 3,5-disubstituted vs. 3,4-disubstituted), is influenced by steric and electronic factors of both the nitrile oxide and the dipolarophile. mdpi.com
Table 1: Overview of Nitrile Oxide Generation Methods for Isoxazole Synthesis
| Precursor | Reagent/Conditions | Description |
|---|---|---|
| Aldoxime | Sodium hypochlorite (bleach), Triethylamine | Mild oxidation generates the nitrile oxide in situ for immediate cycloaddition. nih.govmdpi.com |
| Hydroximoyl Halide | Base (e.g., NaHCO₃, Et₃N) | Base-mediated dehydrohalogenation is a classic method for nitrile oxide formation. nih.gov |
Condensation and Cycloisomerization Approaches for Isoxazole Ring Formation
A foundational and historically significant method for isoxazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine, often referred to as the Claisen isoxazole synthesis. youtube.comrsc.orgmisuratau.edu.ly This approach involves the reaction of a β-diketone, β-ketoester, or β-ketoaldehyde with hydroxylamine hydrochloride. researchgate.netyoutube.com
The mechanism proceeds in two main stages. First, the more reactive carbonyl group of the 1,3-dicarbonyl substrate condenses with the amino group of hydroxylamine to form an oxime intermediate. youtube.com In the second stage, an intramolecular cyclization occurs where the hydroxyl group of the oxime attacks the remaining carbonyl carbon, followed by a dehydration step to yield the aromatic isoxazole ring. youtube.com A significant challenge with this method, particularly when using unsymmetrical 1,3-dicarbonyl compounds, is the potential formation of regioisomeric mixtures of isoxazoles, which can complicate purification. rsc.org
Another relevant strategy is the cycloisomerization of α,β-acetylenic oximes, which can be catalyzed by various metals, such as gold, to produce substituted isoxazoles in good yields. organic-chemistry.org
Heterocyclization Reactions of Electrophilic Alkenes
The isoxazole nucleus can also be constructed through the heterocyclization of specifically functionalized acyclic precursors. One such approach involves the reaction of electrophilic alkenes with a nitrating agent complex. For instance, a range of functionalized 5-nitroisoxazoles can be obtained from the heterocyclization of α,β-unsaturated aldehydes, ketones, and esters. researchgate.net This reaction can be carried out using a complex formed from tetranitromethane and triethylamine, which acts as the source of the N-O fragment of the isoxazole ring. researchgate.net
A related strategy is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. organic-chemistry.org In this method, the oxime is treated with an electrophilic halogen source, such as iodine monochloride (ICl) or bromine (Br₂). figshare.com The reaction proceeds via an initial electrophilic attack on the alkyne, which triggers an intramolecular cyclization by the oxime nitrogen, ultimately leading to the formation of 4-haloisoxazoles. organic-chemistry.org This method is valuable for producing isoxazoles with a specific substitution pattern that may be difficult to access through other routes. organic-chemistry.org
Targeted Synthesis of Methyl 3-tert-butylisoxazole-5-carboxylate and Analogous Esters
The synthesis of the specifically substituted this compound requires strategies that can precisely control the placement of the bulky tert-butyl group at the C3 position and the ester group at the C5 position. This is typically achieved by selecting precursors that already contain these functionalities or their synthetic equivalents.
Cyclocondensation Protocols Utilizing tert-Butyl-Substituted Precursors
Following the logic of the Claisen condensation, a direct route to the target molecule involves the reaction of a 1,3-dicarbonyl compound bearing a tert-butyl group with hydroxylamine. A suitable precursor for this approach would be a β-ketoester such as methyl pivaloylpyruvate or ethyl pivaloylpyruvate.
In this hypothetical synthesis, the pivaloyl group (tert-butyl carbonyl) directs the formation of the 3-tert-butyl substituted ring. The reaction with hydroxylamine would proceed via condensation, likely at the more reactive ketone adjacent to the tert-butyl group, followed by cyclization onto the ester's carbonyl carbon and subsequent dehydration. This strategy offers a convergent route where the key substituents are incorporated in the starting materials, ensuring the desired regiochemistry.
Table 2: Potential Precursors for Cyclocondensation Synthesis
| Precursor | Reactant | Expected Product |
|---|---|---|
| Methyl pivaloylpyruvate | Hydroxylamine hydrochloride | This compound |
| Ethyl pivaloylpyruvate | Hydroxylamine hydrochloride | Ethyl 3-tert-butylisoxazole-5-carboxylate |
Strategies Involving Pivaloylacetonitrile (B1295116) and Hydroxylamine Cyclization
An alternative and well-documented strategy utilizes pivaloylacetonitrile as the key starting material containing the required tert-butyl group. google.com The reaction of pivaloylacetonitrile with hydroxylamine provides a pathway to the 3-tert-butylisoxazole core. This reaction leads to the formation of 3-amino-5-tert-butylisoxazole. google.com
The mechanism involves the initial formation of an oxime from the ketone of pivaloylacetonitrile, followed by an intramolecular nucleophilic attack of the oxime oxygen onto the carbon of the nitrile group. Subsequent tautomerization yields the stable 3-amino-5-tert-butylisoxazole. It has been noted that controlling the pH during the reaction is crucial for optimizing the yield of the desired isomer. google.com
To arrive at the target compound, this compound, the 5-amino group of the intermediate would need to be converted into a carboxylic acid ester. This transformation could potentially be achieved through a multi-step sequence, such as a Sandmeyer-type reaction. This would involve diazotization of the amino group to form a diazonium salt, followed by cyanation to introduce a nitrile group at the 5-position. Subsequent hydrolysis of the nitrile would yield 3-tert-butylisoxazole-5-carboxylic acid, which could then be esterified with methanol (B129727) under acidic conditions to afford the final product.
Reaction of Methylketones with Dimethyl Oxalate (B1200264) and Hydroxylamine Hydrochloride
A foundational strategy for constructing the isoxazole ring is the cyclocondensation reaction involving a 1,3-dicarbonyl compound and hydroxylamine, a method known as the Claisen isoxazole synthesis. nih.gov To generate the requisite 1,3-dicarbonyl precursor for this compound, a methylketone such as pinacolone (B1678379) (3,3-dimethyl-2-butanone) can be reacted with an oxalate ester like dimethyl oxalate.
This initial Claisen condensation, typically base-catalyzed, forms a 1,3-dicarbonyl intermediate (a β-keto ester). The subsequent reaction of this intermediate with hydroxylamine hydrochloride leads to the formation of the isoxazole ring. The process involves the initial formation of an oxime, followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. researchgate.net This approach provides a direct pathway to isoxazole-5-carboxylates. researchgate.net
Table 1: Key Reagents in Claisen Isoxazole Synthesis
| Reagent Type | Example Compound | Role in Synthesis |
|---|---|---|
| Methylketone | Pinacolone | Provides the C3 and C4 atoms and the 3-position substituent (tert-butyl group) of the isoxazole ring. |
| Oxalate Ester | Dimethyl Oxalate | Reacts with the methylketone to form the 1,3-dicarbonyl intermediate, providing the C5 atom and the carboxylate group. |
| Nitrogen Source | Hydroxylamine Hydrochloride | Provides the nitrogen and oxygen atoms for the isoxazole ring through cyclocondensation with the dicarbonyl intermediate. |
One-Pot Synthetic Procedures for Isoxazole Construction
Modern synthetic chemistry emphasizes efficiency, atom economy, and procedural simplicity, making one-pot reactions highly desirable. ijcce.ac.ir For isoxazole construction, several one-pot methodologies have been developed that combine multiple reaction steps into a single operation without isolating intermediates. These procedures often enhance yields and reduce waste.
One such approach involves the in-situ generation of a reactive intermediate which then undergoes cyclization. For example, a one-pot oxidation/cyclization sequence starting from propargylamines can yield isoxazoles. thieme-connect.com Another powerful one-pot method is the electrophilic-intercepted Meyer-Schuster rearrangement, where a propargyl alcohol is converted directly to a functionalized isoxazole in a single flask by the sequential addition of reagents. researchgate.netresearchgate.net These methods are valuable for creating substituted isoxazoles with high regioselectivity. researchgate.net
Electrophilic-Intercepted Meyer-Schuster Rearrangements in Isoxazole Synthesis
The Meyer-Schuster rearrangement traditionally converts propargylic alcohols into α,β-unsaturated carbonyl compounds. researchgate.net An advanced modification of this reaction intercepts a key intermediate with an electrophile, enabling the synthesis of complex heterocyclic systems like isoxazoles. researchgate.netresearchgate.net
In this context, a propargylic alcohol is treated with an electrophile, such as N-Iodosuccinimide (NIS), which triggers a rearrangement to form an α-iodo enone or enal intermediate in situ. researchgate.netresearchgate.net This highly reactive intermediate is not isolated but is immediately trapped by a nucleophile, such as hydroxylamine. The subsequent intermolecular cyclocondensation and dehydration furnish the 3,5-disubstituted isoxazole ring. This one-pot method is noted for its regioselectivity and operational simplicity, making it a valuable tool for building the isoxazole core. researchgate.net
Advanced Synthetic Techniques and Reagent Systems
Application of Activating Agents (e.g., Carbonyldiimidazole, HATU)
Activating agents are crucial in modern organic synthesis for facilitating the formation of ester and amide bonds under mild conditions. In the context of this compound, reagents like N,N'-Carbonyldiimidazole (CDI) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed, typically in the final step of the synthesis. youtube.comwikipedia.org
If the synthesis first yields 3-tert-butylisoxazole-5-carboxylic acid, these agents are used to convert the carboxylic acid into the corresponding methyl ester.
CDI activates the carboxylic acid by forming a highly reactive acyl-imidazolide intermediate. youtube.comyoutube.comresearchgate.net This intermediate readily reacts with an alcohol (methanol in this case) to form the ester, releasing carbon dioxide and imidazole (B134444) as clean byproducts. youtube.comyoutube.com
HATU is a highly efficient peptide coupling reagent that is also widely used for general amide and ester formation. wikipedia.orgenamine.net It activates the carboxylic acid, allowing for a rapid and high-yielding reaction with the alcohol, often in the presence of a non-nucleophilic base. enamine.netnih.gov The use of such reagents is particularly advantageous when dealing with sensitive substrates or when aiming for high purity and yield. nih.gov
Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition Reactions
The Copper(I)-catalyzed 1,3-dipolar cycloaddition of an alkyne and a nitrile oxide is one of the most effective and widely used methods for synthesizing isoxazoles. edu.krdnih.gov This reaction, a variant of "click chemistry," is known for its high efficiency, mild reaction conditions, and excellent regioselectivity, exclusively yielding 3,5-disubstituted isoxazoles. nih.govresearchgate.net
To synthesize the target compound via this route, a terminal alkyne bearing a tert-butyl group would be reacted with a nitrile oxide derived from methyl glyoxylate. The copper(I) catalyst, often generated in situ from a copper(II) source and a reducing agent like sodium ascorbate, mediates the [3+2] cycloaddition to form the isoxazole ring with high fidelity. thieme-connect.comnih.gov This method's robustness and functional group tolerance make it a powerful strategy for creating diverse libraries of isoxazole derivatives. nih.gov
Table 2: Components of Copper(I)-Catalyzed Isoxazole Synthesis
| Component | Function | Example |
|---|---|---|
| Dipolarophile | Provides two carbon atoms (C4 and C5) for the isoxazole ring. | A terminal alkyne |
| 1,3-Dipole | Provides the C3, N, and O atoms for the isoxazole ring. | A nitrile oxide |
| Catalyst | Mediates the cycloaddition, ensuring high regioselectivity and reaction rate. | Copper(I) salts (e.g., CuI) |
Chemical Reactivity and Derivatization of Methyl 3 Tert Butylisoxazole 5 Carboxylate
Ring Functionalization and Substitution Reactions of the Isoxazole (B147169) Moiety
The reactivity of the isoxazole ring is dictated by its electron-deficient nature, a consequence of the electronegativity of the nitrogen and oxygen heteroatoms. This characteristic generally renders the ring resistant to electrophilic attack while making it susceptible to nucleophilic substitution, particularly when activated by electron-withdrawing groups.
Electrophilic and Nucleophilic Substitutions on the Isoxazole Ring
Electrophilic Substitution: Direct electrophilic substitution on the isoxazole ring is challenging due to its inherent electron deficiency. The presence of the deactivating methyl carboxylate group at the 5-position further diminishes the ring's nucleophilicity. However, the 3-tert-butyl group, being an alkyl group, is weakly activating and acts as an ortho-, para-director. In the context of the isoxazole ring, this directing influence would favor substitution at the C4 position. Despite this, forcing conditions are typically required for electrophilic substitutions to occur. Reactions such as halogenation or Friedel-Crafts alkylation are uncommon and often proceed with low yields unless the ring is sufficiently activated by other substituents.
Nucleophilic Substitution: The isoxazole ring is more amenable to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at an electron-deficient position. The introduction of a strongly electron-withdrawing group, such as a nitro group, at the C4 position significantly activates the ring for such transformations. For instance, 5-nitroisoxazoles have been shown to react efficiently with various nucleophiles, including alkoxides, thiolates, and amines, to yield polysubstituted isoxazole derivatives. These reactions proceed under mild conditions and offer a straightforward method for the functionalization of the isoxazole core.
Table 1: Examples of Nucleophilic Substitution on Activated Isoxazole Rings
| Isoxazole Substrate | Leaving Group | Nucleophile | Product | Reference |
|---|---|---|---|---|
| 3,5-Dinitroisoxazole | -NO2 | Aromatic Amines | 3-Nitro-5-(arylamino)isoxazole | |
| 5-Nitroisoxazole | -NO2 | Alkoxides (RO-) | 5-Alkoxyisoxazole | |
| 3-Cyano-4,6-dinitro-benzo[d]isoxazole | -NO2 at C4 | Thiolates (RS-) | 3-Cyano-4-(alkylthio)-6-nitro-benzo[d]isoxazole |
Nitration Reactions of the Isoxazole Core
Nitration is a classic electrophilic substitution reaction that can be achieved on the isoxazole ring under specific conditions. For substrates like methyl 3-tert-butylisoxazole-5-carboxylate, the reaction is expected to occur at the only available position, C4. The deactivating effect of the ester group requires potent nitrating agents.
Research has demonstrated the successful nitration of a similar compound, methyl 3-methoxyisoxazole-5-carboxylate. The reaction was carried out using a nitrating system generated from triflic anhydride (B1165640) and tetramethylammonium (B1211777) nitrate (B79036) in dichloromethane (B109758). This method provides a powerful electrophile capable of overcoming the low reactivity of the isoxazole ring, affording the C4-nitro derivative in good yield. It is anticipated that this compound would react similarly under these conditions.
Table 2: Conditions for Nitration of Substituted Isoxazoles
| Substrate | Nitrating Agent | Solvent | Position of Nitration | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 3-methoxyisoxazole-5-carboxylate | Triflic anhydride, Tetramethylammonium nitrate | Dichloromethane (DCM) | C4 | 70% | |
| 3-Nitrobenzo[b]thiophen | Potassium nitrate, Sulfuric acid | - | C4, C5, C6, C7 | Mixture | |
| Benzo[b]thiophen-2-carboxylic acid | Nitric acid, Acetic acid, Acetic anhydride | - | C3, C4, C6, C7 | Mixture |
Transformations of the Carboxylate Functionality
The methyl carboxylate group at the C5 position is a key functional handle that allows for a variety of chemical modifications, most notably hydrolysis to the corresponding carboxylic acid and subsequent derivatization.
Ester Hydrolysis to Corresponding Isoxazole Carboxylic Acids
The conversion of the methyl ester to 3-tert-butylisoxazole-5-carboxylic acid is a fundamental transformation that can be accomplished through either acidic or basic hydrolysis.
Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong mineral acid such as sulfuric acid or hydrochloric acid in an aqueous medium. A patented process for a similar compound, ethyl-5-methylisoxazole-4-carboxylate, highlights the use of 60% aqueous sulfuric acid as a highly efficient method. This approach not only reduces reaction times compared to other acid mixtures but also improves yields by facilitating the continuous removal of the alcohol byproduct.
Base-catalyzed hydrolysis (saponification) is another common method, usually carried out by treating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, often in the presence of a co-solvent such as methanol (B129727) or ethanol (B145695). The reaction proceeds via nucleophilic acyl substitution to form the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. The stability of the isoxazole ring can be pH-dependent, with maximum stability often observed in the neutral pH region.
Table 3: Comparison of Hydrolysis Conditions for Isoxazole Esters
| Method | Reagents | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Acid Catalysis | 60% aq. H2SO4 | Reflux, 3.5 hours | High yield, reduced reaction time | |
| Acid Catalysis | Acetic acid:HCl (2:1) | Reflux, 9 hours | Standard conditions | |
| Base Catalysis (Saponification) | NaOH or KOH in aq. alcohol | Room temperature or gentle heating | Mild conditions, avoids harsh acids | General Knowledge |
Esterification Reactions and Their Synthetic Utility
Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a crucial reaction for modifying the properties of the isoxazole scaffold. Starting from 3-tert-butylisoxazole-5-carboxylic acid, a wide variety of esters can be synthesized. Standard methods like Fischer esterification, which involves refluxing the carboxylic acid with an excess of alcohol and a catalytic amount of strong acid, are effective for simple alcohols.
For more sensitive or complex alcohols, milder coupling methods are employed. Steglich esterification, for example, uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This reaction proceeds at room temperature and is highly efficient for forming esters from a wide range of substrates.
The synthetic utility of these reactions is significant. By changing the ester group, one can modulate the compound's physicochemical properties, such as solubility and lipophilicity. This is particularly valuable in drug discovery for optimizing pharmacokinetic profiles. Furthermore, the ester functionality can be used as a protecting group for the carboxylic acid or as a precursor for other functional groups.
Tailored Derivatization Strategies for Advanced Structures
The reactivity at both the isoxazole ring and the carboxylate functionality allows for tailored derivatization strategies to build advanced and complex molecular structures. This compound serves as a versatile starting platform for these synthetic endeavors.
A common strategy involves a multi-step sequence combining ring functionalization and side-chain modification. For example:
Nitration at C4: As discussed, the isoxazole core can be nitrated at the C4 position.
Reduction of the Nitro Group: The resulting 4-nitro group can be readily reduced to a 4-amino group using various reducing agents, such as iron powder in acetic acid. This introduces a nucleophilic amine functionality on the ring.
Hydrolysis of the Ester: The methyl ester at C5 can be hydrolyzed to the carboxylic acid.
Amide Coupling: The resulting 3-tert-butyl-4-aminoisoxazole-5-carboxylic acid is an unnatural amino acid. The carboxylic acid can then be coupled with various amines to form a diverse library of amides, a common structural motif in biologically active molecules.
This stepwise approach allows for the controlled and selective introduction of different functional groups, transforming the simple starting material into a highly decorated and complex scaffold suitable for various applications in medicinal chemistry and materials science.
Hydrazinolysis and Subsequent Hydrazone Formation
The conversion of the methyl ester of 3-tert-butylisoxazole-5-carboxylate into hydrazones is a two-step process initiated by hydrazinolysis. This reaction is a standard method for transforming esters into carbohydrazides, which are valuable intermediates for synthesizing a variety of heterocyclic compounds and other derivatives.
The initial step involves the reaction of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent such as ethanol or methanol. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This leads to the displacement of the methoxy (B1213986) group (-OCH₃) and the formation of 3-tert-butylisoxazole-5-carbohydrazide. This transformation is generally carried out under reflux conditions to ensure complete conversion.
The resulting carbohydrazide (B1668358) is a stable, often crystalline solid that can be isolated and purified. This intermediate possesses a reactive primary amine group (-NH₂) which can readily undergo condensation reactions with various carbonyl compounds.
In the second step, the isolated 3-tert-butylisoxazole-5-carbohydrazide is reacted with an appropriate aldehyde or ketone to form the corresponding hydrazone. This condensation reaction is typically catalyzed by a small amount of acid and involves the formation of a C=N double bond, eliminating a molecule of water. The resulting N'-substituted hydrazones are a significant class of compounds known for their diverse biological activities. The choice of the aldehyde or ketone reactant allows for the introduction of a wide array of substituents, enabling the systematic modification of the molecule's properties.
| Step | Reactant 1 | Reactant 2 | Key Reagent(s) | Product |
| 1. Hydrazinolysis | This compound | Hydrazine Hydrate | Ethanol (solvent), Reflux | 3-tert-butylisoxazole-5-carbohydrazide |
| 2. Hydrazone Formation | 3-tert-butylisoxazole-5-carbohydrazide | Aldehyde or Ketone (e.g., Benzaldehyde) | Acid catalyst (e.g., Acetic Acid) | N'-(Aryl/Alkyl)methylene-3-tert-butylisoxazole-5-carbohydrazide |
Conversion to Functionalized Ketone Derivatives (e.g., Bromomethyl Ketones, Cyanomethyl Ketones)
The ester functionality of this compound can be transformed into versatile ketone derivatives, such as α-haloketones, which are valuable synthetic intermediates for constructing more complex molecules. The conversion to a bromomethyl ketone, for instance, typically requires a multi-step synthetic sequence as direct conversion is not feasible.
A plausible route begins with the saponification of the methyl ester using a base like sodium hydroxide to yield the corresponding 3-tert-butylisoxazole-5-carboxylic acid. This acid is then converted to a more reactive species, such as an acyl chloride, using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can be transformed into the desired methyl ketone. One common method to achieve this is through reaction with a Gilman reagent (lithium dimethylcuprate, (CH₃)₂CuLi) or by forming a Weinreb amide followed by treatment with methylmagnesium bromide (CH₃MgBr).
Once the 5-acetyl-3-tert-butylisoxazole is obtained, it can undergo α-bromination. This reaction is often accomplished using brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst, or by using bromine (Br₂) in a suitable solvent like acetic acid. This yields the 5-(2-bromoacetyl)-3-tert-butylisoxazole.
The resulting bromomethyl ketone is a highly reactive electrophile. The bromine atom can be readily displaced by various nucleophiles. For example, reaction with sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent like DMSO or acetone (B3395972) would lead to the formation of the corresponding cyanomethyl ketone derivative via an Sₙ2 reaction. These functionalized ketones are key precursors for synthesizing various heterocyclic systems and other complex organic molecules.
| Target Derivative | Proposed Synthetic Intermediate(s) | Key Reagents for Transformation |
| Bromomethyl Ketone | 3-tert-butylisoxazole-5-carboxylic acid -> 5-acetyl-3-tert-butylisoxazole | 1. NaOH (Saponification) 2. SOCl₂ (Acyl chloride formation) 3. (CH₃)₂CuLi or Weinreb amide route (Methyl ketone formation) 4. NBS or Br₂ (α-Bromination) |
| Cyanomethyl Ketone | 5-(2-bromoacetyl)-3-tert-butylisoxazole | NaCN or KCN (Nucleophilic substitution) |
Amide and Urea (B33335) Linkage Formations via Coupling Reactions
The carboxylate group of this compound is a key handle for forming stable amide and urea linkages, which are fundamental bonds in many biologically active compounds.
Amide Linkage Formation: Direct amidation of the methyl ester is possible but can require harsh conditions. A more common and versatile approach involves a two-step process. First, the ester is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH). nih.gov The resulting 3-tert-butylisoxazole-5-carboxylic acid is then coupled with a primary or secondary amine to form the desired amide. This coupling reaction is typically facilitated by activating agents that convert the carboxylic acid's hydroxyl group into a better leaving group. nih.gov Widely used coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions like racemization. nih.gov This method allows for the synthesis of a large library of N-substituted 3-tert-butylisoxazole-5-carboxamides by varying the amine component. researchgate.net
Urea Linkage Formation: Formation of a urea linkage from the carboxylate function is a more complex transformation that is typically achieved via the Curtius rearrangement. wikipedia.orgorganic-chemistry.orgscispace.comnih.gov This process also begins with the hydrolysis of the ester to 3-tert-butylisoxazole-5-carboxylic acid. The acid is then converted into an acyl azide (B81097). This can be done by first forming an acyl chloride which is then reacted with sodium azide (NaN₃), or by direct conversion using reagents like diphenylphosphoryl azide (DPPA). scispace.com
The acyl azide intermediate is then heated, causing it to undergo the Curtius rearrangement, where it loses a molecule of nitrogen gas (N₂) and rearranges to form an isocyanate. wikipedia.orgorganic-chemistry.org This isocyanate is a key reactive intermediate that is not typically isolated. It is directly trapped in situ with a primary or secondary amine, which attacks the electrophilic carbon of the isocyanate to form the stable N,N'-disubstituted urea derivative. scispace.comorganic-chemistry.org This multi-step sequence provides a reliable method for linking the isoxazole core to other molecular fragments through a urea functionality. nih.gov
Photoinduced Rearrangements and Isomerizations (e.g., Isoxazole-Oxazole Interconversions)
Isoxazoles are known to undergo photochemical rearrangements upon irradiation with ultraviolet (UV) light, leading to the formation of various isomers. One of the most significant of these transformations is the isoxazole-oxazole interconversion. This type of photoisomerization, sometimes referred to as the Ullman method, provides a synthetic route to oxazole (B20620) derivatives that may be difficult to access through other means. researchgate.net
When this compound is subjected to photolysis, typically using a high-pressure mercury lamp in a solvent like diethyl ether or benzene, it is expected to undergo a rearrangement. The proposed mechanism involves the photochemical cleavage of the weak N-O bond of the isoxazole ring. This homolytic cleavage results in the formation of a diradical intermediate.
This intermediate can then undergo a series of rearrangements. A plausible pathway involves the formation of a transient azirine intermediate, which subsequently rearranges to form the more stable oxazole ring. In this specific case, the rearrangement would be expected to yield Methyl 2-tert-butyloxazole-5-carboxylate. The substituents on the original isoxazole ring migrate to new positions on the resulting oxazole ring. The tert-butyl group, originally at the C3 position of the isoxazole, moves to the C2 position of the oxazole, while the methyl carboxylate group at the C5 position remains at the C5 position of the newly formed oxazole.
The efficiency and outcome of such photochemical reactions can be influenced by several factors, including the wavelength of the light, the solvent used, and the presence of photosensitizers. mdpi.com While this rearrangement is a known process for the isoxazole ring system, specific yields and reaction conditions for this compound would require empirical determination.
Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including isoxazole (B147169) derivatives. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the comprehensive mapping of the molecular structure.
Proton (¹H) NMR spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. For METHYL 3-TERT-BUTYLISOXAZOLE-5-CARBOXYLATE, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
tert-Butyl Group: The nine equivalent protons of the tert-butyl group at the C3 position would appear as a sharp singlet, typically in the upfield region of the spectrum (around δ 1.3-1.5 ppm).
Methyl Ester Group: The three equivalent protons of the methyl ester group at the C5 position would also produce a singlet, generally found further downfield (around δ 3.9-4.1 ppm) due to the deshielding effect of the adjacent oxygen and carbonyl group.
Isoxazole Ring Proton (H-4): The single proton attached to the C4 position of the isoxazole ring is expected to appear as a singlet in the aromatic region of the spectrum. The chemical shift of this proton is sensitive to the nature of the substituents at positions 3 and 5. unifi.it For 3,5-disubstituted isoxazoles, this signal is typically observed between δ 6.3 and 7.2 ppm. sciarena.comrsc.org The presence of an electron-withdrawing carboxylate group at C5 would likely shift this proton downfield. unifi.it
The integration of these signals would confirm the ratio of protons in the molecule (9:3:1), corresponding to the tert-butyl, methyl ester, and isoxazole H-4 protons, respectively.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₃ | ~1.4 | Singlet (s) | 9H |
| -OCH₃ | ~4.0 | Singlet (s) | 3H |
| Isoxazole H-4 | ~7.0 | Singlet (s) | 1H |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
tert-Butyl Carbons: The three equivalent methyl carbons of the tert-butyl group would produce a signal in the aliphatic region (around δ 28-30 ppm), while the quaternary carbon would appear slightly further downfield (around δ 32-34 ppm).
Methyl Ester Carbon: The carbon of the methyl ester group (-OCH₃) is expected in the range of δ 52-54 ppm.
Isoxazole Ring Carbons: The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are highly characteristic. C4 typically resonates around δ 100-115 ppm. rsc.orgrsc.org The C3 and C5 carbons, being attached to substituents and the heteroatoms, appear much further downfield. The C3 carbon, attached to the tert-butyl group, would be expected around δ 172-175 ppm, while the C5 carbon, bonded to the carboxylate group, would likely appear in the δ 158-162 ppm range.
Carbonyl Carbon: The carbonyl carbon of the methyl ester is the most deshielded carbon and would be found at the low-field end of the spectrum, typically around δ 160-165 ppm.
The analysis of substituent effects on ¹³C NMR chemical shifts in isoxazole derivatives is a well-established method for structural confirmation. nih.govnih.gov
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| -C(CH₃)₃ | ~29 |
| -C(CH₃)₃ | ~33 |
| -OCH₃ | ~53 |
| Isoxazole C-4 | ~110 |
| Isoxazole C-5 | ~160 |
| Ester C=O | ~162 |
| Isoxazole C-3 | ~174 |
While 1D NMR spectra provide essential information, complex molecules often require two-dimensional (2D) NMR techniques for unambiguous signal assignment.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show a cross-peak connecting the isoxazole H-4 proton signal to the C-4 carbon signal. researchgate.net It would also correlate the methyl protons of the tert-butyl group to their corresponding carbon signal and the methyl ester protons to the methyl carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it reveals correlations between protons and carbons that are two or three bonds apart. This technique is invaluable for piecing together the molecular structure. Key expected HMBC correlations for METH...
A cross-peak between the tert-butyl protons and the C3 carbon of the isoxazole ring, confirming the position of the tert-butyl group.
Correlations from the isoxazole H-4 proton to the C3 and C5 carbons, as well as to the quaternary carbon of the tert-butyl group and the carbonyl carbon.
A correlation between the methyl ester protons and the carbonyl carbon, confirming the ester functionality.
These 2D experiments provide a definitive and detailed map of the atomic connectivity within the molecule. researchgate.net
In the synthesis of 3,5-disubstituted isoxazoles, the formation of the isomeric product, Methyl 5-tert-butylisoxazole-3-carboxylate, is often possible. NMR spectroscopy provides clear methodologies to distinguish between these two isomers.
The chemical shift of the H-4 proton is a key diagnostic tool. unifi.it The electronic nature of the substituent at C5 has a more pronounced effect on the H-4 chemical shift than the substituent at C3. unifi.it An electron-withdrawing group like a methyl ester at C5 generally results in a downfield shift for H-4 compared to when it is at C3. unifi.it
However, the most definitive method for resolving this ambiguity is the HMBC experiment. In this compound, the protons of the tert-butyl group will show a strong three-bond correlation to the C3 carbon. Conversely, in the isomeric Methyl 5-tert-butylisoxazole-3-carboxylate, these protons would show a correlation to the C5 carbon. Similarly, the methyl ester protons will show a three-bond correlation to C5 in the target compound, and to C3 in its isomer. This unambiguous connectivity information provided by HMBC is essential for confirming the correct regiochemistry. researchgate.net
Mass Spectrometry (MS) Techniques for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is particularly vital as it measures the mass of a molecule with very high accuracy (typically to within 5 ppm). nih.gov This allows for the determination of the exact molecular formula of a compound from its measured mass. For this compound, with a molecular formula of C₉H₁₃NO₃, the calculated monoisotopic mass is 183.08954 Da. An HRMS analysis, often using techniques like electrospray ionization (ESI), would be expected to yield a measured mass that corresponds very closely to this theoretical value (e.g., for the [M+H]⁺ or [M+Na]⁺ adducts), thereby confirming the elemental composition of the molecule. nih.govnajah.edu This technique is a standard and essential tool in the characterization of newly synthesized isoxazole derivatives. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Byproduct Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of synthesizing isoxazole derivatives, LC-MS is indispensable for confirming the molecular weight of the target compound and identifying potential byproducts, unreacted starting materials, or degradation products.
The process involves injecting the sample into an LC system, where it passes through a column that separates the components of the mixture. These separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides a precise molecular weight for each eluted compound.
For instance, in the characterization of related heterocyclic compounds, tandem High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is routinely used to assess purity nih.gov. High-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition of the product with high accuracy. In the analysis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate, a related compound, HRMS was used to confirm its identity, finding an [M+Na]⁺ ion at m/z 195.0373, which closely matched the required value of 195.0382 for its sodium adduct nih.gov. This level of precision is crucial for validating the successful synthesis of the target molecule.
Table 1: Representative LC-MS Parameters for Analysis of Related Isoxazole Compounds
| Parameter | Value |
| Chromatography System | Agilent 1260 Infinity II UPLC-MS nih.gov |
| Column Type | Reverse Phase (e.g., Phenomenex Kinetex C18) nih.gov |
| Mobile Phase | Acetonitrile/Water with formic acid sielc.com |
| Ionization Mode | Electrospray Ionization (ESI) or APCI nih.gov |
| Mass Analyzer | Time-of-Flight (ToF) or Quadrupole nih.gov |
| Detection | Positive Ion Mode (e.g., [M+H]⁺, [M+Na]⁺) nih.gov |
Chromatographic Purity Assessment and Isolation Techniques
High-Performance Liquid Chromatography (HPLC) for Purity Confirmation
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a synthesized compound. It separates components with high resolution and efficiency, allowing for the quantification of the main product relative to any impurities. Typically, a reverse-phase (RP) HPLC method is used for compounds like isoxazole esters sielc.com.
In an RP-HPLC analysis, the sample is passed through a column packed with a nonpolar stationary phase. A polar mobile phase is used, and compounds are separated based on their hydrophobicity. The retention time—the time it takes for a compound to travel through the column—is a characteristic feature used for identification. Purity is assessed by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. For many research applications, a purity of >95% is considered acceptable nih.gov. Chiral HPLC can also be employed to separate and quantify enantiomers if the molecule contains a stereocenter nih.gov.
Column Chromatography for Product Isolation and Purification
Following a chemical reaction, the desired product is often present in a crude mixture containing byproducts, excess reagents, and catalysts. Column chromatography is the most common method used for the isolation and purification of the target compound on a preparative scale beilstein-journals.orgunimi.it.
This technique involves packing a glass column with a stationary phase, most commonly silica (B1680970) gel. The crude reaction mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the eluent) is passed through. Separation occurs based on the differential adsorption of the components to the stationary phase. Less polar compounds typically travel down the column faster, while more polar compounds are retained longer.
In the synthesis of various isoxazole and pyrazole (B372694) carboxylates, silica gel column chromatography is a critical purification step nih.govnih.gov. The choice of eluent is crucial for achieving good separation. Common solvent systems for these types of compounds include mixtures of petroleum ether/diethyl ether, hexane/ethyl acetate, or dichloromethane (B109758) nih.govnih.govbeilstein-journals.org.
Table 2: Examples of Column Chromatography Conditions for Purifying Isoxazole Derivatives
| Compound Type | Stationary Phase | Eluent System | Reference |
| Methyl 3-methoxyisoxazole-5-carboxylate | Silica Gel | Petroleum ether/Et₂O (80:20) | nih.gov |
| Methyl 5-(N-Boc-azetidinyl)-isoxazole-4-carboxylate | Silica Gel | Hexane/EtOAc (4:1) | beilstein-journals.org |
| Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | Silica Gel | Dichloromethane (100%) | nih.gov |
| Pyrazole-5-yl-piperidine-1-carboxylate | Silica Gel | Acetone (B3395972)/n-hexane (1:9) | nih.gov |
X-ray Crystallography for Solid-State Structure Determination
When a compound can be grown as a single crystal of sufficient quality, X-ray crystallography provides unambiguous proof of its chemical structure. This technique determines the precise arrangement of atoms in the crystal lattice, yielding detailed information on bond lengths, bond angles, and stereochemistry.
The process involves mounting a single crystal on a diffractometer and bombarding it with X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.
For related isoxazole structures, X-ray crystallography has been used to confirm their molecular geometry. For example, the crystal structure of methyl 3-phenylisoxazole-5-carboxylate revealed a dihedral angle of 19.79° between the isoxazole and phenyl rings nih.gov. Similarly, the analysis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate confirmed its planar conformation, which is supported by an intramolecular hydrogen bond nih.gov. The data obtained from such an analysis is typically deposited in a crystallographic database and includes detailed parameters about the crystal system and unit cell.
Table 3: Representative Crystal Data for Related Isoxazole Carboxylate Structures
| Parameter | Methyl 4-amino-3-methoxyisoxazole-5-carboxylate nih.gov | Methyl 3-phenylisoxazole-5-carboxylate nih.gov |
| Chemical Formula | C₆H₈N₂O₄ | C₁₁H₉NO₃ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 7.0425 | 12.2275 |
| b (Å) | 11.555 | 13.604 |
| c (Å) | 9.654 | 5.8746 |
| β (°) ** | 106.629 | 97.011 |
| Volume (ų) ** | 752.7 | 969.9 |
Theoretical and Computational Studies of Methyl 3 Tert Butylisoxazole 5 Carboxylate
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of molecules. For isoxazole (B147169) systems, these calculations provide a foundational understanding of their structural and electronic nature.
The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometrical optimization. For isoxazole derivatives, DFT methods such as B3LYP with a 6-31G basis set are commonly employed to find the lowest energy conformation. nih.gov The presence of the bulky tert-butyl group at the 3-position and the methyl carboxylate group at the 5-position of the isoxazole ring in Methyl 3-tert-butylisoxazole-5-carboxylate dictates its preferred conformation.
The tert-butyl group, due to its size, will likely influence the planarity of the molecule. The rotational barrier of the bond connecting the tert-butyl group to the isoxazole ring and the orientation of the methyl carboxylate group are key conformational parameters. The planarity of the isoxazole ring itself is a critical factor, though it may experience minor distortions due to substituent effects.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Predicted Value |
|---|---|
| C3-C(tert-butyl) Bond Length | ~1.54 Å |
| C5-C(carboxylate) Bond Length | ~1.49 Å |
| O1-N2 Bond Angle | ~110° |
| C3-C4-C5 Bond Angle | ~105° |
Once the optimized geometry is obtained, a range of structural and electronic parameters can be calculated. These parameters are crucial for understanding the molecule's reactivity and intermolecular interactions. Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP) maps are also valuable, as they illustrate the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. For isoxazole derivatives, the nitrogen atom and the oxygen atom of the carbonyl group are typically regions of negative potential, attractive to electrophiles.
Table 2: Predicted Electronic Properties of this compound (Illustrative Data)
| Property | Predicted Value |
|---|---|
| HOMO Energy | ~ -7.0 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Gap | ~ 5.5 eV |
Computational Modeling of Reaction Mechanisms and Regioselectivity
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including predicting their feasibility, pathways, and selectivity.
Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study the mechanisms of pericyclic reactions, such as [3+2] cycloadditions, which are characteristic of isoxazole synthesis. mdpi.com MEDT analysis focuses on the changes in electron density during a reaction, providing insights into the electronic and steric factors that govern reactivity and regioselectivity. mdpi.com While specific MEDT studies on this compound are not available, the principles can be applied to understand its formation and reactivity in cycloaddition reactions. mdpi.com For instance, in a [3+2] cycloaddition reaction to form the isoxazole ring, MEDT can help predict which regioisomer is favored by analyzing the interactions of the frontier molecular orbitals of the reactants. mdpi.com
In Silico Approaches to Molecular Interactions and Biological Targets
In silico methods, such as molecular docking, are used to predict the binding affinity and interaction patterns of a molecule with a biological target, typically a protein. nih.govbohrium.com Isoxazole derivatives are known to possess a wide range of biological activities, and in silico studies can help identify potential therapeutic targets. nih.govresearchgate.net
For this compound, molecular docking simulations could be performed to screen its binding potential against a library of known drug targets. nih.gov These simulations would predict the binding mode and estimate the binding energy, providing a basis for further experimental investigation. The structural features, such as the hydrogen bond acceptors (the oxygen and nitrogen atoms of the isoxazole ring and the carbonyl oxygen) and the hydrophobic tert-butyl group, would be key determinants of its binding interactions. nih.gov
Molecular Docking Studies for Ligand-Receptor Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to a protein receptor. While specific molecular docking studies on this compound are not extensively reported in the public domain, studies on structurally related isoxazole derivatives provide valuable insights into the potential ligand-receptor interactions this compound might engage in.
Research on isoxazole-carboxamide derivatives has demonstrated their potential as inhibitors of cyclooxygenase (COX) enzymes. nih.govnih.gov Molecular docking of these compounds into the active sites of COX-1 and COX-2 has revealed key binding interactions. For instance, the isoxazole ring can participate in various non-covalent interactions, including hydrogen bonds and pi-pi stacking, with amino acid residues of the receptor. edu.krd The orientation and binding affinity are significantly influenced by the nature and position of substituents on the isoxazole core.
In a study on trisubstituted isoxazoles as allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), molecular docking was instrumental in understanding their binding mechanism. nih.govacs.org The isoxazole core and its substituents were found to anchor the ligand within the allosteric binding site, forming crucial hydrogen bonds and hydrophobic interactions. nih.gov The C-3 and C-5 substituents, in particular, play a pivotal role in determining the potency and selectivity of these ligands. nih.gov
The following table summarizes findings from molecular docking studies on isoxazole derivatives, which can be extrapolated to hypothesize the binding behavior of this compound.
| Compound Class | Protein Target | Key Interactions Observed | Implication for this compound |
| Isoxazole-carboxamide derivatives | Cyclooxygenase (COX) enzymes | Hydrogen bonding via the carboxamide group, hydrophobic interactions with the isoxazole ring and its substituents. nih.gov | The methyl carboxylate group at the C-5 position could act as a hydrogen bond acceptor, while the tert-butyl group at the C-3 position could engage in significant hydrophobic interactions within a receptor's binding pocket. |
| Trisubstituted isoxazoles | Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) | Hydrogen bonds involving substituents at the C-5 position, anchoring of the isoxazole core in the binding site. nih.gov | The ester functionality at C-5 could form hydrogen bonds with polar residues like Gln, and the overall substitution pattern would dictate its fit within a specific binding site. nih.gov |
| Isoxazole derivatives | Dihydrofolate reductase (DHFR) | The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors. edu.krd | The isoxazole core of this compound provides hydrogen bond accepting capabilities, contributing to its binding affinity. |
Structure-Activity Relationship (SAR) Modeling (Implied by SAR studies)
Studies on trisubstituted isoxazoles targeting the RORγt receptor have highlighted the importance of the substitution pattern on the isoxazole ring for biological activity. nih.gov The nature of the substituent at the C-3 and C-5 positions has a profound impact on the potency and selectivity of the compounds. For instance, the presence of a hydrogen bond-donating N-heterocycle at the C-5 position was found to significantly increase potency through additional polar interactions with the receptor. nih.gov
The methyl carboxylate group at the C-5 position is an electron-withdrawing group and a potential hydrogen bond acceptor. Its size, polarity, and ability to form hydrogen bonds are critical determinants of biological activity. Modifications of this ester group, for example, to a carboxylic acid or an amide, would be expected to significantly alter the compound's interaction with biological targets.
The following table outlines the implied SAR for this compound based on studies of related isoxazole compounds.
| Structural Feature | Position | General Observation from Analogs | Implied Significance for this compound |
| tert-Butyl group | C-3 | Bulky alkyl groups can enhance binding through hydrophobic interactions and provide steric hindrance that may improve selectivity. | The tert-butyl group likely contributes to the binding affinity by occupying a hydrophobic pocket in a target receptor and may influence the molecule's orientation. |
| Methyl carboxylate group | C-5 | The nature of the substituent at C-5 is critical for potency. Groups capable of forming hydrogen bonds can significantly enhance activity. nih.gov | The ester group can act as a hydrogen bond acceptor. Its conversion to a carboxylic acid or amide could modulate potency and selectivity by altering its hydrogen bonding capacity and overall polarity. |
| Isoxazole Ring | Core Scaffold | The isoxazole ring serves as a rigid scaffold, positioning the substituents in a defined spatial orientation for optimal interaction with a receptor. | The isoxazole core is essential for maintaining the geometry of the pharmacophore defined by the tert-butyl and methyl carboxylate groups. |
Advanced Research Applications and Biological Relevance of Methyl 3 Tert Butylisoxazole 5 Carboxylate
Role as a Key Synthetic Intermediate in the Preparation of Complex Heterocyclic Systems
The isoxazole (B147169) ring is a prominent scaffold in numerous biologically active compounds. mdpi.comnih.gov Methyl 3-tert-butylisoxazole-5-carboxylate, and its ethyl ester counterpart, are frequently utilized as key intermediates in the synthesis of more complex heterocyclic systems. The reactivity of the ester group allows for various chemical modifications, such as hydrolysis, amidation, or reduction, providing a gateway to a diverse range of derivatives.
The synthesis of isoxazole-based compounds often involves the cyclization of β-enamino ketoesters with hydroxylamine (B1172632). This methodology allows for the regioselective preparation of isoxazole-4-carboxylates, which are valuable building blocks for further chemical elaboration. beilstein-journals.org The tert-butyl group at the 3-position of the isoxazole ring in this compound provides steric bulk, which can influence the compound's binding affinity and selectivity for biological targets. This feature is particularly important in the design of specific enzyme and protein modulators.
Development of Isoxazole-Containing Compounds with Diverse Biological Activities
The isoxazole scaffold is a privileged structure in drug discovery and agrochemical development due to its favorable physicochemical properties and ability to engage in various biological interactions. researchgate.net The use of this compound as a starting material has led to the discovery of compounds with a broad spectrum of activities.
Isoxazole derivatives have been extensively investigated for their herbicidal properties. google.comnih.gov Several commercial herbicides are based on the isoxazole chemical class. The synthesis of these agrochemicals often involves the use of isoxazole carboxylate intermediates. google.com For instance, the development of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides as potential D1 protease inhibitors in plants highlights the modular nature of isoxazole-based herbicide design. nih.govnih.gov While the direct use of the tert-butyl substituted isoxazole in the provided examples is not explicit, the general synthetic strategies for isoxazole herbicides suggest that this compound could serve as a valuable precursor for creating new herbicidal agents with potentially improved efficacy or selectivity. nih.govgoogle.comnih.gov The isoxazole core in these compounds is crucial for their biological activity, which often involves the inhibition of key plant enzymes. nih.gov
The isoxazole moiety is a key pharmacophore in a variety of enzyme and protein modulators due to its ability to act as a bioisostere for other functional groups and to participate in hydrogen bonding and other non-covalent interactions.
Exchange proteins directly activated by cAMP (EPAC) are important signaling proteins that are implicated in a range of physiological and pathological processes. Research has led to the identification of potent and selective EPAC antagonists based on a 2-(isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanide scaffold. nih.govnih.govacs.orgutmb.edu The synthesis of these antagonists has been shown to utilize ethyl 5-tert-butylisoxazole-3-carboxylate as a key intermediate. nih.gov Structure-activity relationship (SAR) studies have revealed that the 5-position of the isoxazole ring is amenable to chemical modifications, which can lead to the development of more potent EPAC antagonists. nih.govnih.gov The discovery of compounds like HJC0726, NY0123, and NY0173, which exhibit low micromolar inhibitory activity, underscores the importance of the isoxazole core in designing effective EPAC modulators. nih.gov
Table 1: Potent EPAC Antagonists Derived from Isoxazole Intermediates
| Compound ID | Chemical Name | EPAC Inhibitory Activity |
|---|---|---|
| HJC0726 (22) | 2-(5-(tert-butyl)isoxazol-3-yl)-N-(3,5-dichlorophenyl)-2-oxoacetohydrazonoyl cyanide | Low micromolar |
| NY0123 (35) | 2-(5-(tert-butyl)isoxazol-3-yl)-2-oxo-N-(3,4,5-trichlorophenyl)acetohydrazonoyl cyanide | Low micromolar |
| NY0173 (47) | 2-(5-cyclohexylisoxazol-3-yl)-2-oxo-N-(3,4,5-trichlorophenyl)acetohydrazonoyl cyanide | Low micromolar |
Bromodomain-containing protein 4 (BRD4) is a member of the bromodomain and extra-terminal domain (BET) family of proteins and has emerged as a promising therapeutic target in cancer. nih.govnih.gov The 3,5-dimethylisoxazole (B1293586) motif has been identified as a preferred acetyl-lysine mimic in the design of potent BRD4 inhibitors. acs.orgnih.gov Fragment-based screening has led to the discovery of amino-isoxazole fragments that bind to the acetylated lysine (B10760008) binding pocket of BRD4. nih.gov This has spurred the development of isoxazole-containing BRD4 inhibitors, including isoxazole azepine analogues. nih.govresearchgate.net For example, the incorporation of an isoxazole motif into an azepine scaffold resulted in a potent BRD4 inhibitor with an IC50 of 26 nM against BRD4 BD1. researchgate.net The isoxazole core in these inhibitors is crucial for their interaction with the BRD4 bromodomain, highlighting the versatility of this heterocycle in targeting epigenetic regulators. nih.govacs.org
Table 2: Isoxazole-Based BRD4 Inhibitors
| Compound | Target | IC50 | Cellular Activity |
|---|---|---|---|
| Isoxazole Azepine Analog (13) | BRD4 BD1 | 26 nM | Suppression of MYC expression (IC50 = 140 nM) |
| Compound 14 | BRD4 BD1 | 17 nM | Suppression of MYC expression in MV4-11 cells (IC50 = 32 nM) |
Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.gov This has driven the development of potent and selective FLT3 inhibitors. Several series of isoxazole-containing compounds have been identified as highly effective FLT3 inhibitors. nih.govnih.govacs.org For instance, a series of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues have been synthesized and shown to exhibit potent inhibitory activity against FLT3. nih.govnih.gov One of the lead compounds from this series, compound 7d, displayed an IC50 of 106 nM against FLT3. nih.govnih.gov Furthermore, N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives have been developed as another class of potent FLT3 inhibitors. nih.gov The compound AC220 (Quizartinib), which incorporates a 5-tert-butyl-isoxazol-3-yl moiety, is a potent and selective FLT3 inhibitor that has advanced to clinical trials. acs.org These examples demonstrate the critical role of the isoxazole scaffold, and specifically the 3-tert-butylisoxazole moiety, in the design of next-generation FLT3 inhibitors for the treatment of AML. acs.orgnih.gov
Table 3: Isoxazole-Containing FLT3 Inhibitors
| Compound | Chemical Class | FLT3 IC50 | Activity against FLT3-ITD |
|---|---|---|---|
| Compound 7d | 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide | 106 nM | Active (IC50 = 301 nM) |
| AC220 (Quizartinib) | N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea derivative | Potent and selective | Efficacious in tumor xenograft models |
| Compound 16i | N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea | Significantly inhibitory | High potency against FLT3-ITD-bearing MV4-11 cells |
Modulators of Specific Enzyme and Protein Functions
Kinesin HSET (KIFC1) Inhibitors
The kinesin motor protein HSET (Human Spleen, Embryo, and Testes protein), also known as KIFC1, plays a critical role in the mitosis of cancer cells that have multiple centrosomes. nih.gov These cells rely on HSET to cluster the extra centrosomes into two functional spindle poles, enabling cell division to proceed. nih.gov Inhibiting HSET disrupts this process, leading to the formation of multipolar spindles and subsequent cell death, making it an attractive therapeutic target for cancers with centrosome amplification. nih.govnih.gov
Research into HSET inhibitors has led to the discovery of compounds with different chemical scaffolds. For instance, a class of inhibitors based on a 2-(3-benzamidopropanamido)thiazole-5-carboxylate core has been developed, progressing from initial micromolar hits to potent, ATP-competitive compounds with nanomolar efficacy in biochemical assays. nih.govnih.gov While studies specifically identifying this compound as an HSET inhibitor are not prominent, the general interest in heterocyclic compounds for this target suggests that isoxazole-based structures could be explored for this purpose. The development of such inhibitors is a key strategy for targeting tumors with high centrosome amplification, a common feature in breast cancer and other malignancies. nih.gov
Antimicrobial, Antibacterial, and Antifungal Research
Isoxazole derivatives are well-regarded for their broad spectrum of antimicrobial activities. rsc.org The isoxazole nucleus is a key component in several clinically used drugs, demonstrating its importance in the development of anti-infective agents. nih.gov Research has shown that the biological activity of isoxazole derivatives can be significantly influenced by the nature and position of substituents on the ring. ijpca.org
Studies on various isoxazole-containing compounds have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. ijpca.orgnih.gov For example, some novel phenylthiazoles incorporating a tert-butyl group have shown promising activity against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. nih.gov Similarly, other heterocyclic structures, such as indole-based carboxylates, have exhibited potent antibacterial and antifungal effects with low minimum inhibitory concentrations (MIC). nih.gov
Although specific antimicrobial data for this compound is not detailed, the general findings for the isoxazole class suggest its potential as a candidate for such investigations. The data below illustrates the antimicrobial potential observed in various other substituted heterocyclic compounds.
| Compound Type | Organism | MIC (mg/mL) | Reference |
| Indole-carboxylate Derivative 8 | En. Cloacae | 0.004-0.03 | nih.gov |
| Indole-carboxylate Derivative 15 | T. viride | 0.004-0.06 | nih.gov |
| Phenylthiazole Derivative | MRSA USA300 | 0.004 | nih.gov |
| Phenylthiazole Derivative | C. difficile | 0.004 | nih.gov |
Antioxidant Investigations of Isoxazole Derivatives
Oxidative stress, caused by an imbalance of reactive oxygen species, is implicated in numerous diseases. Antioxidants can mitigate this damage, and various chemical scaffolds, including isoxazoles, have been investigated for this property. nih.gov The thiazole (B1198619) core, structurally related to isoxazole, is known to be a versatile scaffold for compounds with significant antioxidant effects. nih.gov
Investigations into different isoxazole derivatives have confirmed their potential as antioxidant agents. nih.gov For example, a study of seven novel isoxazole compounds synthesized from chalcones showed that their antioxidant properties, measured by DPPH radical scavenging and CUPRAC methods, varied significantly based on the functional groups attached to the isoxazole ring. nih.gov One compound in that study demonstrated the best DPPH radical scavenging activity with a SC₅₀ of 40.21 ± 2.71 µg/mL. nih.gov While specific antioxidant data for this compound is not available, another related compound, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is a known antioxidant, highlighting that the combination of a tert-butyl group and a methyl ester can be found in effective antioxidant molecules. nih.gov
| Compound | Assay | IC₅₀ / SC₅₀ (µg/mL) | Reference |
| Isoxazole Derivative 12 | DPPH Scavenging | 40.21 ± 2.71 | nih.gov |
| Isoxazole Derivative 8 | Tyrosinase Inhibition | 188.52 ± 5.85 | nih.gov |
| Isoxazole Derivative 11 | Tyrosinase Inhibition | 61.47 ± 3.46 | nih.gov |
Structure-Activity Relationship (SAR) Studies and Rational Molecular Design
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the isoxazole scaffold, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. rsc.orgnih.gov
Elucidating the Influence of Substituent Effects on Biological Activity
The biological activity of isoxazole derivatives is highly dependent on the substituents at the C-3, C-4, and C-5 positions of the ring. nih.gov SAR studies on trisubstituted isoxazoles designed as ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) revealed that the substituents at each position play a distinct role in binding affinity and selectivity. nih.gov For instance, the presence of a hydrogen-bond-donating heterocycle at the C-5 position was found to significantly increase potency by forming an additional polar interaction with the target protein. nih.gov
In the context of antimicrobial activity, one study demonstrated that antibacterial efficacy was enhanced by the presence of methoxy (B1213986), dimethylamino, and bromine groups on a C-5 phenyl ring, and nitro and chlorine groups on a C-3 phenyl ring. ijpca.org This highlights the critical role of electronic and steric effects of substituents in determining the biological function of the molecule. The tert-butyl group at the C-3 position and the methyl carboxylate at the C-5 position of this compound would be expected to confer specific steric and electronic properties that dictate its interactions with biological targets.
Design Strategies for Modifying the Isoxazole Scaffold
The isoxazole ring is a versatile template for synthetic modification, allowing for the rational design of new derivatives with improved biological profiles. rsc.org Common strategies involve altering the substituents at the three available positions (C-3, C-4, and C-5) to optimize interactions with a specific biological target. nih.gov
Key design strategies include:
[3+2] Cycloaddition: This is a powerful and widely used method for synthesizing the isoxazole ring itself, often by reacting nitrile oxides with alkynes. This approach allows for the introduction of a wide variety of substituents at the C-3 and C-5 positions. rsc.org
Regioselective Functionalization: Advanced synthetic methods enable the selective modification of specific positions on a pre-formed isoxazole ring, allowing for fine-tuning of the molecule's properties. rsc.org
Scaffold Hopping: In some cases, the isoxazole ring might be used to replace another heterocyclic core in a known active compound to improve properties like metabolic stability or to discover new intellectual property.
These strategies facilitate the creation of large libraries of isoxazole derivatives for screening and allow for focused lead optimization once an active compound is identified. nih.gov The synthesis of this compound itself serves as a foundational block that could be further modified, for example, by hydrolyzing the ester to a carboxylic acid or by converting it to an amide to explore new interactions with target proteins.
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Routes for Isoxazoles
The synthesis of isoxazoles is a well-established area of organic chemistry, with numerous methods available for the construction of the isoxazole (B147169) ring. However, there is a continuous drive towards the development of more efficient, sustainable, and environmentally benign synthetic protocols. Future research focused on Methyl 3-tert-butylisoxazole-5-carboxylate could explore novel synthetic strategies that offer advantages in terms of yield, atom economy, and the use of greener solvents and catalysts. The development of one-pot or multicomponent reactions that allow for the direct and regioselective synthesis of this specific isomer would be of significant interest to the chemical community.
Integration of Advanced Computational and Machine Learning Approaches in Isoxazole Design
The application of computational chemistry and machine learning is revolutionizing the field of drug discovery and materials science. These in silico tools can be employed to predict the physicochemical properties, biological activities, and potential toxicities of novel compounds like this compound. Future research should leverage these advanced computational approaches to design and screen virtual libraries of derivatives based on the this compound scaffold. This could accelerate the identification of molecules with optimized properties for specific applications, reducing the time and cost associated with traditional experimental screening.
Discovery of Undiscovered Biological Targets and Therapeutic Potentials of Isoxazole-Containing Compounds
The isoxazole moiety is a privileged scaffold in medicinal chemistry, found in a number of approved drugs. While the biological activity of this compound has not been extensively reported, its unique substitution pattern warrants investigation. Future research should involve screening this compound against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify any potential therapeutic applications. High-throughput screening campaigns, coupled with mechanism-of-action studies, could reveal novel biological activities and pave the way for the development of new therapeutic agents.
Applications in Materials Science and Functional Materials Research
The rigid, planar structure of the isoxazole ring, combined with the specific substituents of this compound, suggests its potential utility in the field of materials science. Isoxazole-containing polymers and small molecules have been investigated for their applications in organic electronics, liquid crystals, and as functional dyes. Future research could explore the incorporation of this compound into novel polymeric materials to modulate their thermal, optical, and electronic properties. Its potential as a building block for the synthesis of functional materials with tailored properties remains a promising and largely unexplored area.
Continuous Flow Chemistry and Automated Synthesis of Isoxazoles
Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. The application of flow chemistry to the synthesis of isoxazoles is an emerging area of research. Future work could focus on developing a continuous flow process for the synthesis of this compound. This would not only enable the efficient and on-demand production of this compound but also facilitate the rapid synthesis of a library of analogues for structure-activity relationship studies. The integration of automated synthesis platforms with in-line analysis would further accelerate the discovery and optimization of isoxazole-based molecules.
Q & A
Basic: What are the recommended synthetic routes for methyl 3-tert-butylisoxazole-5-carboxylate, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation of tert-butyl-substituted precursors with methyl carboxylate derivatives. Key steps include:
- Cyclization : Use of carbonyldiimidazole (CDI) or N,N′-tetramethyluronium hexafluorophosphate (HATU) to activate carboxylic acid intermediates, enabling efficient isoxazole ring formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) to isolate the product. Purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 254 nm .
- Yield Optimization : Control reaction temperature (0–25°C) to minimize side reactions like ester hydrolysis.
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes. Consult a physician and provide the Safety Data Sheet (SDS) .
- Storage : Store at 2–8°C in airtight containers to prevent degradation. Avoid incompatible reagents (e.g., strong oxidizers) .
Advanced: How can researchers resolve contradictions in reported NMR spectral data for this compound?
Methodological Answer:
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign stereochemistry. For example, cross-peaks between the tert-butyl protons (δ 1.3 ppm) and the isoxazole ring confirm substitution patterns .
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl3; hydrogen bonding in DMSO may downfield-shift carboxylate protons.
- Impurity Analysis : Perform LC-MS to detect byproducts (e.g., unreacted precursors) that may skew integration values .
Advanced: What methodologies are effective for studying solubility and stability under physiological conditions?
Methodological Answer:
- HT-Solubility Assays : Use phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid (pH 2.0) with agitation (37°C). Quantify solubility via UV-Vis spectroscopy at λmax (~280 nm for isoxazoles) .
- Stability Testing : Incubate the compound in liver microsomes or plasma. Monitor degradation via LC-MS; half-life (t₁/₂) <30 minutes suggests metabolic instability .
Basic: Which spectroscopic techniques are most reliable for structural confirmation?
Methodological Answer:
- 1H/13C NMR : Key signals include the tert-butyl group (δ 1.3 ppm, singlet) and methyl ester (δ 3.9 ppm, singlet). The isoxazole C-5 proton appears as a doublet (J = 1.5 Hz) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]+ at m/z 212.1 (calculated). Fragmentation peaks (e.g., m/z 156 for tert-butyl loss) confirm substituents .
- IR Spectroscopy : Stretch frequencies at ~1720 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (isoxazole ring) .
Advanced: How can substituent effects on isoxazole ring reactivity be systematically investigated?
Methodological Answer:
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to evaluate electron density at the C-3 and C-5 positions. Higher electron density at C-5 correlates with electrophilic substitution .
- Kinetic Studies : Monitor reaction rates with varying tert-butyl groups (e.g., iso-propyl vs. cyclohexyl) under identical conditions. Use pseudo-first-order kinetics to compare activation energies .
Basic: What chromatographic methods are optimal for analyzing this compound in complex mixtures?
Methodological Answer:
- HPLC : Use a C18 column (5 µm, 4.6 × 150 mm) with a mobile phase of acetonitrile/water (70:30 v/v). Retention time ~8.2 minutes at 1.0 mL/min flow .
- GC-MS : Derivatize with BSTFA to improve volatility. Monitor fragments at m/z 156 (tert-butyl loss) and 98 (isoxazole ring) .
Advanced: How can researchers address low yields in multi-step syntheses involving this compound?
Methodological Answer:
- Intermediate Trapping : Use quenching agents (e.g., NH4Cl) to stabilize reactive intermediates. For example, trapping enolates with trimethylsilyl chloride improves cyclization efficiency .
- Byproduct Analysis : Characterize side products via LC-MS. If ester hydrolysis dominates, switch to milder bases (e.g., NaHCO3 instead of NaOH) .
Basic: What are the key considerations for scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Solvent Selection : Replace THF with toluene for safer reflux. Ensure efficient stirring to prevent hotspots during exothermic steps .
- Workflow Optimization : Use continuous flow reactors for cyclization steps to enhance reproducibility and reduce reaction time .
Advanced: How can structure-activity relationships (SAR) be explored for derivatives of this compound?
Methodological Answer:
- Bioisosteric Replacement : Substitute the tert-butyl group with trifluoromethyl or adamantyl groups. Evaluate changes in logP (via shake-flask method) and binding affinity (e.g., SPR assays) .
- Pharmacophore Mapping : Use X-ray crystallography to identify critical hydrogen-bonding interactions between the carboxylate group and target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
